molecular formula C8H4Br3F3 B14060835 1,3-Dibromo-2-(bromomethyl)-5-(trifluoromethyl)benzene

1,3-Dibromo-2-(bromomethyl)-5-(trifluoromethyl)benzene

Cat. No.: B14060835
M. Wt: 396.82 g/mol
InChI Key: HLEWPDXRBXNBIS-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-(bromomethyl)-5-(trifluoromethyl)benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of three bromine atoms and one trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibromo-2-(bromomethyl)-5-(trifluoromethyl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2-(bromomethyl)-5-(trifluoromethyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2-(bromomethyl)-5-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Major Products Formed

    Substitution: Corresponding substituted benzene derivatives.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Benzene derivatives with hydrogen replacing the bromine atoms.

Scientific Research Applications

1,3-Dibromo-2-(bromomethyl)-5-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-2-(bromomethyl)-5-(trifluoromethyl)benzene depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the bromomethyl group is converted to a more oxidized functional group, altering the compound’s reactivity and properties.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dibromo-4-(trifluoromethyl)benzene
  • 1,4-Dibromo-2-(bromomethyl)benzene
  • 1,3-Dibromo-5-(trifluoromethyl)benzene

Uniqueness

1,3-Dibromo-2-(bromomethyl)-5-(trifluoromethyl)benzene is unique due to the specific arrangement of its bromine and trifluoromethyl groups, which confer distinct chemical properties and reactivity compared to its isomers and other bromobenzenes. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

Molecular Formula

C8H4Br3F3

Molecular Weight

396.82 g/mol

IUPAC Name

1,3-dibromo-2-(bromomethyl)-5-(trifluoromethyl)benzene

InChI

InChI=1S/C8H4Br3F3/c9-3-5-6(10)1-4(2-7(5)11)8(12,13)14/h1-2H,3H2

InChI Key

HLEWPDXRBXNBIS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)CBr)Br)C(F)(F)F

Origin of Product

United States

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